N-(2-methoxyphenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)acetamide

Description

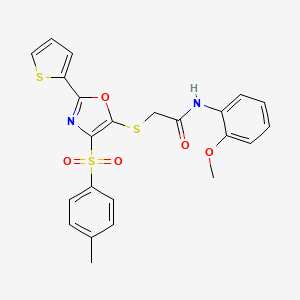

N-(2-Methoxyphenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)acetamide is a synthetic organic compound featuring a 2-thioxoacetamide backbone substituted with a 2-methoxyphenyl group and a thiophene-linked tosyloxazole moiety.

Properties

Molecular Formula |

C23H20N2O5S3 |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C23H20N2O5S3/c1-15-9-11-16(12-10-15)33(27,28)22-23(30-21(25-22)19-8-5-13-31-19)32-14-20(26)24-17-6-3-4-7-18(17)29-2/h3-13H,14H2,1-2H3,(H,24,26) |

InChI Key |

PDEFIZSRSQPGHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC(=O)NC4=CC=CC=C4OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.

Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Attachment of the Methoxyphenyl Group: This step involves the substitution of a suitable leaving group with the methoxyphenyl group under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Bases: Sodium hydroxide, potassium carbonate

Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Studies have shown that N-(2-methoxyphenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)acetamide can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: Anticancer Activity

- Compound Tested : this compound

- Cell Lines : MCF7 (breast cancer), A549 (lung cancer)

- Mechanism : Induction of apoptosis via mitochondrial pathway.

- Results : IC50 values were reported in the low micromolar range, indicating potent anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data Table

| Pathogen | Activity Level | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | Moderate | Cell wall synthesis inhibition |

| Escherichia coli | Strong | Disruption of membrane integrity |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications in the thiophene and oxazole rings can significantly influence its potency and selectivity.

Key SAR Findings

- Substituent Effects : Electron-donating groups on the phenyl ring enhance cytotoxicity.

- Ring Modifications : Alterations in the thiophene ring can improve antimicrobial efficacy.

- Linker Variations : Changes in the thioacetamide linkage can modulate overall activity.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives, focusing on substituent effects, synthesis yields, physical properties, and inferred pharmacological implications.

Key Observations:

Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., chloro in Compound 9 , nitro in Compound 12 ) correlate with higher melting points, suggesting stronger intermolecular forces. The target compound’s tosyl group may similarly enhance crystallinity. Methoxy/ethoxy groups (e.g., target compound, ) improve solubility compared to non-polar substituents but reduce it relative to hydroxyl groups ( ).

Synthetic Accessibility: Yields in range from 53% (Compound 12) to 90% (Compound 9), influenced by substituent steric/electronic effects.

Pharmacological Implications: Thiophene (target compound) and indole (Compound 10 ) rings enhance aromatic interactions, beneficial for target binding.

Structural Uniqueness: The target compound’s combination of thiophene and tosyloxazol is distinct from analogues in –7. This hybrid structure may offer novel reactivity or binding modes compared to benzothiazole ( ) or thiazolidinone derivatives ( ).

Biological Activity

N-(2-methoxyphenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including antibacterial, anticancer, anti-inflammatory, and antituberculosis properties, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxyphenyl group, a thiophene moiety, and a tosylated oxazole, which contribute to its diverse biological activities.

1. Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives of thiourea have shown efficacy against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for some derivatives ranged from 40 to 50 µg/mL, demonstrating comparable activity to standard antibiotics like ceftriaxone .

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound 1 | E. faecalis | 40 | 29 |

| Compound 2 | P. aeruginosa | 50 | 24 |

| Compound 3 | K. pneumoniae | 45 | 30 |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds with similar thiourea structures have demonstrated IC50 values ranging from 3 to 20 µM against different cancer cell lines, indicating their ability to inhibit cancer cell proliferation effectively .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 1.50 |

| PC-3 (Prostate) | 14 |

| A549 (Lung) | 10 |

These findings suggest that the compound may target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling.

3. Anti-inflammatory Activity

The anti-inflammatory effects of thiourea derivatives have been documented, showing inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. In one study, certain derivatives exhibited up to 89% inhibition of IL-6 at a concentration of 10 µg/mL, outperforming traditional anti-inflammatory drugs like dexamethasone .

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| Compound A | 89 | 78 |

| Compound B | 83 | 72 |

4. Antituberculosis Activity

The compound's potential as an antituberculosis agent has also been investigated. Certain derivatives showed promising activity against Mycobacterium tuberculosis, with specific structural components enhancing their efficacy as InhA inhibitors .

Case Studies

Several studies have highlighted the biological activities of compounds similar to this compound:

-

Anticancer Study : A study involving the treatment of human leukemia cell lines with thiourea derivatives showed significant reductions in cell viability and alterations in cell morphology at varying concentrations.

- Findings : The treated cells exhibited increased LDH enzyme activity indicating cytotoxic effects.

- Antibacterial Study : A comparative analysis of various thiourea derivatives demonstrated that modifications in chemical structure significantly influenced antibacterial potency against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.